molecular formula C14H13NO3 B4633419 N-(2-hydroxyphenyl)-3-methoxybenzamide

N-(2-hydroxyphenyl)-3-methoxybenzamide

Cat. No.: B4633419
M. Wt: 243.26 g/mol
InChI Key: GQULMMUQHDXJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.08954328 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(2-hydroxyphenyl)-3-methoxybenzamide, hereafter referred to as the compound, is a synthetic molecule with potential therapeutic applicationsSimilar compounds such as n-(2-hydroxyphenyl)acetamide (na-2) have been shown to induce apoptosis in human glioblastoma cells . Another compound, N-(2´-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), has shown antiproliferative activity against breast cancer and human cervical cancer cell lines . These findings suggest that the compound may interact with similar targets, potentially playing a role in apoptosis and antiproliferative activity.

Mode of Action

This could involve altering the expression of apoptosis-related markers or disrupting cell growth pathways .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, similar compounds have been found to alter the expression of apoptosis-related markers such as Bax, Bcl-2, and caspase-3 . These proteins play crucial roles in the regulation of apoptosis, a process that is often dysregulated in cancer cells. Therefore, the compound may exert its effects by modulating these pathways.

Pharmacokinetics

Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.

Result of Action

The compound’s action at the molecular and cellular levels is likely to result in changes in cell behavior, such as reduced proliferation or induced apoptosis. This is based on the observed effects of similar compounds on cancer cell lines . .

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-11-6-4-5-10(9-11)14(17)15-12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQULMMUQHDXJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyphenyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyphenyl)-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyphenyl)-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyphenyl)-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyphenyl)-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-hydroxyphenyl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.